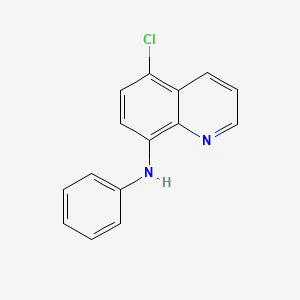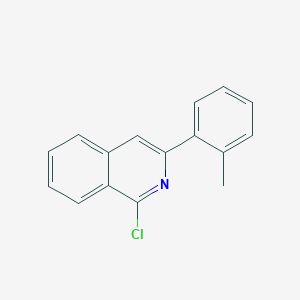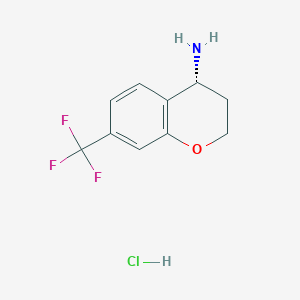
6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H7FN2O4 and a molecular weight of 250.18 g/mol . This compound is known for its unique structural features, which include a fluorine atom at the 6th position, a methyl group at the 7th position, and a nitro group at the 8th position on the quinoline ring. These modifications impart distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates followed by nitration and fluorination reactions . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification techniques like column chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Alcohol derivatives: from the reduction of the carboxylic acid group.
Substituted quinolines: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with DNA synthesis and repair processes, leading to its potential use as an antibacterial or antineoplastic agent .
Comparaison Avec Des Composés Similaires
- 6-Fluoroquinoline-4-carboxylic acid
- 7-Methylquinoline-4-carboxylic acid
- 8-Nitroquinoline-4-carboxylic acid
Comparison: 6-Fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid is unique due to the presence of all three substituents (fluorine, methyl, and nitro groups) on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, which may only have one or two of these substituents .
Propriétés
Formule moléculaire |
C11H7FN2O4 |
|---|---|
Poids moléculaire |
250.18 g/mol |
Nom IUPAC |
6-fluoro-7-methyl-8-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O4/c1-5-8(12)4-7-6(11(15)16)2-3-13-9(7)10(5)14(17)18/h2-4H,1H3,(H,15,16) |
Clé InChI |
NOUYMVXYSDUNQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC=CC(=C2C=C1F)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)


![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)

![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)

![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)

![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)


